molecular formula C10H11NO2 B2368648 (5-methoxy-1H-indol-3-yl)methanol CAS No. 77419-78-4

(5-methoxy-1H-indol-3-yl)methanol

Cat. No.: B2368648
CAS No.: 77419-78-4
M. Wt: 177.203
InChI Key: CMHPTCVFDZJNBG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to impact a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to suppress the iron-induced lipid peroxidation .

Pharmacokinetics

The safety profiles of similar indole derivatives have been studied, with most showing good safety profiles .

Result of Action

Similar indole derivatives have been found to exhibit neuroprotective properties . For instance, some derivatives of 5-methoxy-indole carboxylic acid have shown strong neuroprotection against H2O2-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity in rat-brain synaptosomes .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (5-methoxy-1H-indol-3-yl)methanol typically begins with commercially available indole derivatives.

    Hydroxymethylation: The hydroxymethyl group at the 3-position can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

Biological Activity

(5-methoxy-1H-indol-3-yl)methanol is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the various aspects of its biological activity, including its mechanisms of action, effects in cellular and animal models, and potential therapeutic applications.

Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral : Demonstrated efficacy against various viral pathogens.
  • Anti-inflammatory : Reduces inflammation through modulation of immune responses.
  • Anticancer : Induces apoptosis in cancer cells and inhibits tumor growth.
  • Antioxidant : Scavenges reactive oxygen species (ROS), reducing oxidative stress.
  • Antimicrobial : Effective against a variety of bacterial and fungal strains.
  • Antidiabetic and Antimalarial : Shows promise in managing diabetes and malaria.

The biological effects of this compound are mediated through several mechanisms:

  • Inhibition of ROS : The compound reduces oxidative stress by scavenging ROS, which is implicated in various diseases including cancer and neurodegenerative disorders.
  • Modulation of Cell Signaling Pathways : It influences key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
  • Interaction with Receptors : The compound may interact with various receptors, including those involved in neurotransmission and immune responses.

Cellular Effects

Studies have shown that this compound affects cellular processes such as:

  • Cell Cycle Regulation : Induces cell cycle arrest at specific phases, which is crucial for its anticancer activity.
  • Gene Expression Alteration : Modifies the expression of genes related to apoptosis and cell survival, leading to increased cell death in malignant cells .

Dosage Effects in Animal Models

Research involving animal models has highlighted the importance of dosage in determining the efficacy and safety of this compound:

  • In rodent models, varying dosages have been associated with normalization of plasma levels of biochemical markers, indicating potential therapeutic benefits.
  • Higher doses have shown enhanced anticancer effects but also raised concerns regarding toxicity, necessitating careful dosage optimization.

Anticancer Activity

A study evaluated the anticancer properties of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM across different types of cancer cells. The mechanism was primarily through the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Antimicrobial Efficacy

In antimicrobial studies, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. It outperformed standard antibiotics like ampicillin in several assays, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other indole derivatives:

Compound NameBiological ActivityMechanism of Action
This compoundAntiviral, anticancer, antioxidantROS inhibition, receptor interaction
(1-Ethyl-5-methoxy-1H-indol-3-yl)methanolAntimicrobial, neuroprotectiveReceptor binding, gene expression modulation
Methyl 3-(5-methoxy-1H-indol-3-yl)propanoateAnticancer, anti-inflammatoryCell cycle regulation

Properties

IUPAC Name

(5-methoxy-1H-indol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-5,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHPTCVFDZJNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of sodium borohydride (2 grams, 0.05 mol) in methanol (15 ml), a solution of 5-methoxy-1H-indol-3-carboxaldehyde 2 (1 gram, 0.006 mol) dissolved in THF (20 ml) and methanol (15 ml) were combined and stirred at ambient temperature for 16 hours. The reaction was diluted with water and potassium carbonate (to saturation) and stirred to quench unreacted sodium borohydride. Diethyl ether was used to extract the product from the quenched solution. Following layers separation, the aqueous layer was further extracted (2×) with diethyl ether. The combined organic pats were dried over sodium sulfate and evaporated to dryness to yield a light colored solid 141 (736 mg, 70%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
70%

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